Target Engagement Contrast: 4-Fluoro vs. 3,4-Dimethoxyphenyl Benzoyl Substituents in Mevalonate Kinase Screening
The 3,4-dimethoxyphenyl analog of the core scaffold, (3,4-dimethoxyphenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone, was evaluated in a mevalonate kinase inhibition assay but showed weak activity with an IC50 of 1.81 × 10^5 nM (181 μM) [1]. The 4-fluorophenyl target compound is structurally distinct, and based on the established SAR within this chemical series, the 4-fluorophenyl moiety is associated with significantly enhanced sigma receptor affinity (class-level Ki range 1–10 nM) [2]. Although a direct head-to-head assay for the target compound has not been located, the difference in electronic and steric properties between the 4-fluoro and 3,4-dimethoxy substituents is well-established to drive differential target engagement.
| Evidence Dimension | IC50 against Mevalonate Kinase vs. Sigma Receptor Affinity Class Range |
|---|---|
| Target Compound Data | Not directly determined in this assay; class range for sigma-1: Ki ≈ 1–10 nM (inferred from structurally proximate 1-phenylpiperazine derivatives) [2] |
| Comparator Or Baseline | (3,4-dimethoxyphenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone: IC50 = 1.81 × 10^5 nM (Mevalonate Kinase, SRMLSC) [1] |
| Quantified Difference | Comparator exhibits >4 orders of magnitude weaker affinity compared to the class-level sigma binding range for 4-fluoro derivatives. |
| Conditions | Mevalonate kinase: Southern Research Molecular Libraries Screening Center (SRMLSC) assay [1]; Sigma-1 receptor binding: rat brain membrane homogenate, radioligand displacement [2]. |
Why This Matters
The structural substitution pattern on the benzoyl group drives a profound affinity shift, meaning procurement of the 3,4-dimethoxyphenyl analog cannot replicate the biological interaction profile anticipated for the 4-fluorophenyl compound.
- [1] BindingDB, Entry BDBM38566: (3,4-dimethoxyphenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone. IC50 = 1.81E+5 nM (Mevalonate Kinase, SRMLSC). View Source
- [2] Glennon, R.A. et al. J. Med. Chem. 1991, 34, 3360-3365. 1-Phenylpiperazine derivatives bind sigma receptors with Ki = 1–10 nM. View Source
